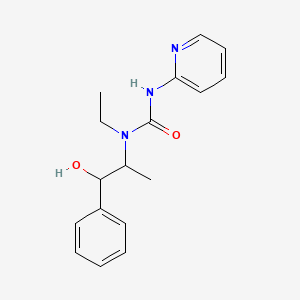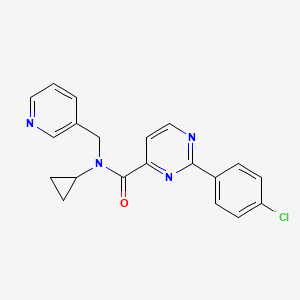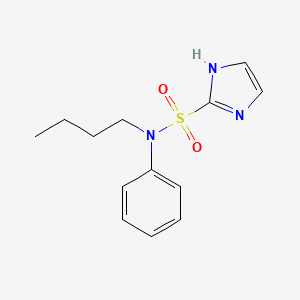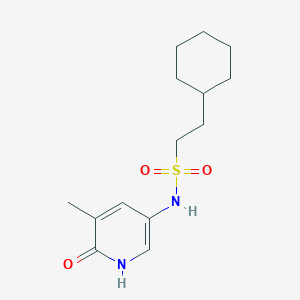
1-Ethyl-1-(1-hydroxy-1-phenylpropan-2-yl)-3-pyridin-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-(1-hydroxy-1-phenylpropan-2-yl)-3-pyridin-2-ylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridine ring, a phenyl group, and a hydroxy group attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-(1-hydroxy-1-phenylpropan-2-yl)-3-pyridin-2-ylurea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, including ethyl isocyanate, 2-pyridinecarboxylic acid, and 1-hydroxy-1-phenylpropan-2-one.
Formation of Intermediate: The first step involves the reaction of ethyl isocyanate with 2-pyridinecarboxylic acid to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 1-hydroxy-1-phenylpropan-2-one under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and purification techniques, such as recrystallization or chromatography, may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1-(1-hydroxy-1-phenylpropan-2-yl)-3-pyridin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-(1-hydroxy-1-phenylpropan-2-yl)-3-pyridin-2-ylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1-(1-hydroxy-1-phenylpropan-2-yl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethyl-3-(1-hydroxy-1-phenylpropan-2-yl)urea
- 1-Ethyl-1-(1-hydroxy-1-phenylpropan-2-yl)-3-pyridin-4-ylurea
- 1-Ethyl-1-(1-hydroxy-1-phenylpropan-2-yl)-3-pyridin-3-ylurea
Uniqueness: 1-Ethyl-1-(1-hydroxy-1-phenylpropan-2-yl)-3-pyridin-2-ylurea is unique due to the specific positioning of the pyridine ring at the 2-position, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
IUPAC Name |
1-ethyl-1-(1-hydroxy-1-phenylpropan-2-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-20(17(22)19-15-11-7-8-12-18-15)13(2)16(21)14-9-5-4-6-10-14/h4-13,16,21H,3H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMNAHVZKAFEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(C1=CC=CC=C1)O)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Phenyl-[3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B6749818.png)

![Ethyl 1-[2-[(4-methylphenyl)sulfonylamino]ethyl]imidazole-4-carboxylate](/img/structure/B6749832.png)
![3-[1-(4-chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1,1-diethylurea](/img/structure/B6749833.png)
![1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6749849.png)
![2-(1-bicyclo[2.2.2]octanylmethylsulfonylamino)-N-ethylpropanamide](/img/structure/B6749853.png)
![1-ethyl-N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]pyrazole-4-sulfonamide](/img/structure/B6749857.png)


![methyl (3S,4R)-1-[(4-cyanophenyl)methyl]-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B6749892.png)
![1-(6-Methylpyridin-2-yl)-3-[2-(oxan-2-yloxy)ethyl]urea](/img/structure/B6749902.png)
![2-(methoxymethyl)-6-methyl-N-[2-(3-methylpyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6749909.png)
![2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B6749913.png)

